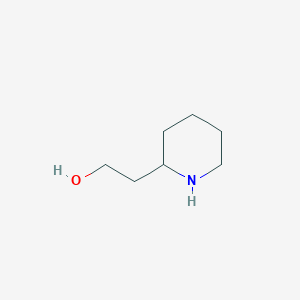

2-Piperidineethanol

Cat. No. B017955

Key on ui cas rn:

1484-84-0

M. Wt: 129.2 g/mol

InChI Key: PTHDBHDZSMGHKF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07786306B2

Procedure details

Thus, a mixture of R and S enantiomers of piperidine-2-ethanol obtained from Acros and used as received (127 g, 980 mmol) was dissolved in 95% EtOH (260 mL). To the aliphatic alcohol solution was added to (S)-(+)-camphorsulfonic acid obtained from Acros (228.7 g, 1.0 eq.) in 95% EtOH (150 mL) and the resulting solution was warmed to reflux. To the warm solution was added Et2O (600 mL) and the solution cooled to room temperature and let stand 3 days. The resulting crystals were filtered and dried in vacuo (25 g): and analyzed by mp 173° C. (lit. 168° C.). The salt was then dissolved in NaOH (3M, 100 mL) and stirred 2 hours and the resulting solution was extracted with CH2Cl2 (5×100 mL). The combined organics were dried over Na2SO4, filtered and concentrated under reduced pressure to give (S)-piperidine-2-ethanol (7.8 g) a portion of which was recrystallized from Et2O: mp=69-70° C. (lit. 68-69° C.); [α]D=14.09° (CHCl3, c=0.2). Overall yield of S-isomer isolated, based on initial weight of starting alcohol was 6.1%.

[Compound]

Name

aliphatic alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[CH2:7][CH2:8][OH:9].[C@]12(CS(O)(=O)=O)C(C)(C)C(CC1)CC2=O.CCOCC>CCO>[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][C@H:2]1[CH2:7][CH2:8][OH:9]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C(CCCC1)CCO

|

Step Two

[Compound]

|

Name

|

aliphatic alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C@]12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

reactant

|

|

Smiles

|

CCOCC

|

Step Four

|

Name

|

|

|

Quantity

|

260 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCO

|

Step Five

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCO

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred 2 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the resulting solution was warmed to reflux

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting crystals were filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuo (25 g)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

analyzed by mp 173° C. (lit. 168° C.)

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The salt was then dissolved in NaOH (3M, 100 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the resulting solution was extracted with CH2Cl2 (5×100 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined organics were dried over Na2SO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure

|

Outcomes

Product

Details

Reaction Time |

3 d |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1[C@@H](CCCC1)CCO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 7.8 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07786306B2

Procedure details

Thus, a mixture of R and S enantiomers of piperidine-2-ethanol obtained from Acros and used as received (127 g, 980 mmol) was dissolved in 95% EtOH (260 mL). To the aliphatic alcohol solution was added to (S)-(+)-camphorsulfonic acid obtained from Acros (228.7 g, 1.0 eq.) in 95% EtOH (150 mL) and the resulting solution was warmed to reflux. To the warm solution was added Et2O (600 mL) and the solution cooled to room temperature and let stand 3 days. The resulting crystals were filtered and dried in vacuo (25 g): and analyzed by mp 173° C. (lit. 168° C.). The salt was then dissolved in NaOH (3M, 100 mL) and stirred 2 hours and the resulting solution was extracted with CH2Cl2 (5×100 mL). The combined organics were dried over Na2SO4, filtered and concentrated under reduced pressure to give (S)-piperidine-2-ethanol (7.8 g) a portion of which was recrystallized from Et2O: mp=69-70° C. (lit. 68-69° C.); [α]D=14.09° (CHCl3, c=0.2). Overall yield of S-isomer isolated, based on initial weight of starting alcohol was 6.1%.

[Compound]

Name

aliphatic alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[CH2:7][CH2:8][OH:9].[C@]12(CS(O)(=O)=O)C(C)(C)C(CC1)CC2=O.CCOCC>CCO>[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][C@H:2]1[CH2:7][CH2:8][OH:9]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C(CCCC1)CCO

|

Step Two

[Compound]

|

Name

|

aliphatic alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C@]12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

reactant

|

|

Smiles

|

CCOCC

|

Step Four

|

Name

|

|

|

Quantity

|

260 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCO

|

Step Five

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCO

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred 2 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the resulting solution was warmed to reflux

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting crystals were filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuo (25 g)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

analyzed by mp 173° C. (lit. 168° C.)

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The salt was then dissolved in NaOH (3M, 100 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the resulting solution was extracted with CH2Cl2 (5×100 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined organics were dried over Na2SO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure

|

Outcomes

Product

Details

Reaction Time |

3 d |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1[C@@H](CCCC1)CCO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 7.8 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07786306B2

Procedure details

Thus, a mixture of R and S enantiomers of piperidine-2-ethanol obtained from Acros and used as received (127 g, 980 mmol) was dissolved in 95% EtOH (260 mL). To the aliphatic alcohol solution was added to (S)-(+)-camphorsulfonic acid obtained from Acros (228.7 g, 1.0 eq.) in 95% EtOH (150 mL) and the resulting solution was warmed to reflux. To the warm solution was added Et2O (600 mL) and the solution cooled to room temperature and let stand 3 days. The resulting crystals were filtered and dried in vacuo (25 g): and analyzed by mp 173° C. (lit. 168° C.). The salt was then dissolved in NaOH (3M, 100 mL) and stirred 2 hours and the resulting solution was extracted with CH2Cl2 (5×100 mL). The combined organics were dried over Na2SO4, filtered and concentrated under reduced pressure to give (S)-piperidine-2-ethanol (7.8 g) a portion of which was recrystallized from Et2O: mp=69-70° C. (lit. 68-69° C.); [α]D=14.09° (CHCl3, c=0.2). Overall yield of S-isomer isolated, based on initial weight of starting alcohol was 6.1%.

[Compound]

Name

aliphatic alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[CH2:7][CH2:8][OH:9].[C@]12(CS(O)(=O)=O)C(C)(C)C(CC1)CC2=O.CCOCC>CCO>[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][C@H:2]1[CH2:7][CH2:8][OH:9]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1C(CCCC1)CCO

|

Step Two

[Compound]

|

Name

|

aliphatic alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C@]12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

reactant

|

|

Smiles

|

CCOCC

|

Step Four

|

Name

|

|

|

Quantity

|

260 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCO

|

Step Five

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCO

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred 2 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the resulting solution was warmed to reflux

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting crystals were filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuo (25 g)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

analyzed by mp 173° C. (lit. 168° C.)

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The salt was then dissolved in NaOH (3M, 100 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the resulting solution was extracted with CH2Cl2 (5×100 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined organics were dried over Na2SO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure

|

Outcomes

Product

Details

Reaction Time |

3 d |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N1[C@@H](CCCC1)CCO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 7.8 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |